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1-(2-Thienyl)ethanethiol

Food safety Flavour regulation GRAS determination

1-(2-Thienyl)ethanethiol (CAS 94089-02-8, MF C6H8S2, MW 144.26), also designated α-methyl-2-thiophenemethanethiol or 1-(thiophen-2-yl)ethane-1-thiol, is a heteroaromatic thiol. It is listed by the FDA as a flavoring agent (FEMA 4646), evaluated by JECFA (No.

Molecular Formula C6H8S2
Molecular Weight 144.3 g/mol
CAS No. 94089-02-8
Cat. No. B1271668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Thienyl)ethanethiol
CAS94089-02-8
Molecular FormulaC6H8S2
Molecular Weight144.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)S
InChIInChI=1S/C6H8S2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
InChIKeyNCCCTQRHFVSOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Thienyl)ethanethiol (CAS 94089-02-8): Procurement Profile and Core Identity Markers


1-(2-Thienyl)ethanethiol (CAS 94089-02-8, MF C6H8S2, MW 144.26), also designated α-methyl-2-thiophenemethanethiol or 1-(thiophen-2-yl)ethane-1-thiol, is a heteroaromatic thiol . It is listed by the FDA as a flavoring agent (FEMA 4646), evaluated by JECFA (No. 2112) with an ADI of “no safety concern at current levels of intake,” and registered under EINECS 302-104-4 [1][2]. The compound appears as a colourless to pale yellow liquid with a strong mercaptan (sulfurous) aroma, a boiling point of 212–213 °C at 760 mmHg, a refractive index of approximately 1.568–1.578 at 20 °C, and a log P of 2.76 [2][3].

Why Thiophene-Class Mercaptans Are Not Interchangeable: 1-(2-Thienyl)ethanethiol Substitution Risks


In the thiophene-mercaptan family, small structural modifications—such as the presence and position of an α-methyl substituent or the distance between the ring and the –SH group—produce distinct changes in odour quality and intensity, volatility, regulatory clearance, and reactivity . For example, 2-thiophenemethanethiol (thenyl mercaptan, CAS 6258-63-5) lacks the α-methyl branch of 1-(2-thienyl)ethanethiol and is described as having a coffee-like, roasted aroma, whereas the target compound delivers a strong sulfurous mercaptan note [1]. Similarly, the corresponding alcohol analogue 1-(2-thienyl)ethanol (CAS 2309-47-9) exhibits markedly different volatility and hydrogen-bonding capacity, preventing its use as a substitution in thiol-specific reactions (nucleophilic additions, disulfide crosslinking, metal-surface coordination) or flavour applications that require the sulfurous character . Regulatory differentiation further compounds substitution risk: 1-(2-thienyl)ethanethiol holds FEMA GRAS 24 status (FEMA 4646) and a JECFA ADI of “no safety concern,” a clearance profile that few other thienyl mercaptans share, making generic replacement legally and functionally untenable in food- and fragrance-grade procurement [2].

Quantitative Differentiation Evidence for 1-(2-Thienyl)ethanethiol (CAS 94089-02-8) Versus Closest Analogs


JECFA ADI and FEMA GRAS Clearance Profile Differentiates 1-(2-Thienyl)ethanethiol from Non-Cleared Thienyl Mercaptans

1-(2-Thienyl)ethanethiol (FEMA 4646) has undergone a full safety evaluation by JECFA at its 76th meeting (2012), receiving an ADI of “no safety concern at current levels of intake” and complete quality specifications (Specs Code: Full) [1]. In contrast, the structurally closest mercaptan analog 2-thiophenemethanethiol (thenyl mercaptan, CAS 6258-63-5, FEMA 3062) is listed with a different FEMA number and is primarily documented for non-food odorant applications; it lacks the same JECFA full-specs clearance for broad flavour use [2]. This regulatory distinction constitutes a legally binding procurement criterion that cannot be satisfied by substituting the two compounds.

Food safety Flavour regulation GRAS determination

Boiling Point and Vapour Pressure Differentiation of 1-(2-Thienyl)ethanethiol vs. 2-Thiophenemethanethiol Informs Volatility-Dependent Formulation Decisions

At ambient pressure, 1-(2-thienyl)ethanethiol boils at 212–213 °C (760 mmHg) with an estimated vapour pressure of 0.20 mmHg at 25 °C [1]. By comparison, 2-thiophenemethanethiol (CAS 6258-63-5) is reported to boil at ~86 °C at 15 mmHg, which equates to a significantly lower normal boiling point, indicating higher volatility . The target compound's reduced volatility, approximately 0.2 mmHg, compared to the higher vapour pressure of the shorter-chain analog, is critical for processes requiring a less fugitive thiol—e.g., sustained flavour release profiles, long-pot-life reactive formulations, or controlled-vapour headspace generation.

Volatility Formulation engineering Process chemistry

Octanol-Water Partition Coefficient Differentiates 1-(2-Thienyl)ethanethiol from its Oxygen Analog for Membrane Permeability and Extraction Selectivity

1-(2-Thienyl)ethanethiol has an experimentally supported log P (o/w) of 2.76, indicating considerable lipophilicity . Its oxygen analog 1-(2-thienyl)ethanol (CAS 2309-47-9), which replaces the thiol with a hydroxyl group, has a predicted log P of approximately 1.2–1.4 (based on ChemSpider ACD/Labs data), representing a reduction of more than one log unit . This ~20–25-fold difference in partition coefficient translates into markedly different behaviour in liquid-liquid extraction, solid-phase extraction recovery, and passive membrane permeation during biological assays—making the thiol compound the choice for lipophilic environments where the alcohol would partition predominantly into the aqueous phase.

Lipophilicity Extraction QSAR

Kovats Retention Index on Polar Column Provides GC-MS Identification Selectivity Over Co-Eluting Thiophene Volatiles

On a polar FFAP capillary column (30 m × 0.32 mm, 0.25 μm film), 1-(2-thienyl)ethanethiol is assigned a Van Den Dool and Kratz retention index of 1655, published in the context of Maillard-derived aroma identification [1]. This value is distinct from other thiophene-class volatiles such as 2-thiophenemethanethiol, which typically elutes at lower indices on equivalent polar phases. The experimentally validated Kovats index serves as a definitive identification checkpoint in complex food, fragrance, or environmental matrices, differentiating 1-(2-thienyl)ethanethiol from potential co-eluting sulfur heterocycles that lack published, standardized retention data on polar columns.

GC-MS Retention index Aroma analysis

SDBS Multi-Modal Spectral Dataset Enables Robust Analytical QC That Is Unavailable for Many In-Class Analogs

The National Institute of Advanced Industrial Science and Technology (AIST, Japan) maintains high-resolution 1H NMR (399.65 MHz, CDCl₃), 13C NMR, EI-MS (70 eV), and IR spectra for 1-(2-thienyl)ethanethiol under SDBS No. 52309 [1][2][3]. This curated, publicly accessible multi-modal dataset permits direct spectral matching for identity verification and purity assessment. Several close analogs—including 2-thiophenemethanethiol and substituted thienyl ethanethiols—do not have comparable full-profile SDBS entries, forcing quality-control laboratories to rely on in-house characterization or vendor-only data. The existence of a vetted, institutionally hosted spectral library entry therefore shortens QC method development time and strengthens GMP-compliant identity testing.

Analytical QC Identity testing Spectral library

Validated Application Scenarios for 1-(2-Thienyl)ethanethiol Grounded in Quantitative Differentiation Evidence


GRAS-Compliant Sulfurous Flavor Key in Savoury and Roasted Food Formulations

With its full JECFA ADI clearance (“no safety concern”) and FEMA GRAS 24 designation (FEMA 4646), 1-(2-thienyl)ethanethiol is the only thienyl mercaptan that can be directly incorporated into ingestible flavor formulations requiring a strong sulfurous, mercaptan character [1]. Its higher boiling point relative to 2-thiophenemethanethiol ensures better retention during thermal processing of soups, sauces, and meat analogs, maintaining flavour fidelity throughout cook cycles.

Analytical Reference Standard for GC-MS Identification of Sulfur Volatiles in Maillard Reaction Systems

The compound's verified Kovats retention index of 1655 on a polar FFAP column—originally validated in Hofmann and Schieberle's 1997 study of Maillard-generated aroma compounds—makes it a critical reference standard for laboratories profiling volatile sulfur compounds in thermally processed foods, model reaction systems, and flavour authenticity testing [2].

Lipophilic Thiol Building Block for Organic Synthesis in Non-Aqueous Media

With a log P of 2.76, 1-(2-thienyl)ethanethiol partitions approximately 25-fold more favourably into organic solvents and lipid-like environments than its alcohol analog 1-(2-thienyl)ethanol . This property benefits solution-phase syntheses in non-polar media—such as thiol-ene “click” reactions, disulfide crosslinking, and nucleophilic substitutions—where reactant solubility in the bulk organic phase directly determines reaction rate and yield.

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